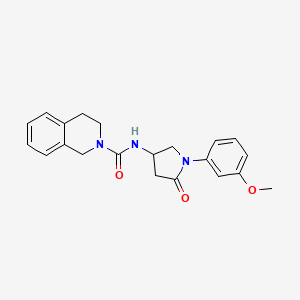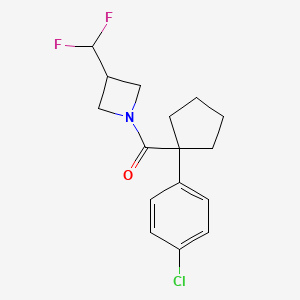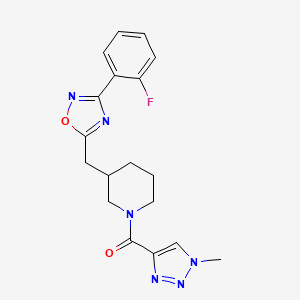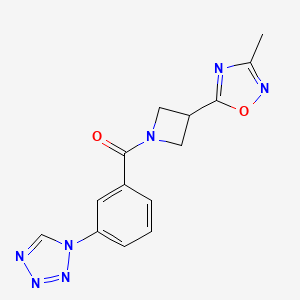
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with multiple functional groups. It contains a pyrrolidinone ring, an isoquinoline ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and could potentially confer various properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidinone and isoquinoline rings, and the attachment of the methoxyphenyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound could be analyzed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry. These techniques could provide information on the types of bonds and functional groups present in the molecule, as well as its overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group in the pyrrolidinone ring could potentially undergo nucleophilic addition reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, could be influenced by its specific functional groups and overall structure. For example, the presence of the polar carbonyl group and the nonpolar aromatic rings could affect its solubility in different solvents .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Research in medicinal chemistry has led to the discovery of compounds with significant therapeutic potential. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily. These compounds demonstrated complete tumor stasis in certain carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Synthetic Organic Chemistry
Advancements in synthetic organic chemistry have enabled the functionalization of complex molecules. One study achieved the functionalization of C(sp3)-H bonds at the unactivated 3-position of proline derivatives using palladium catalysis. This approach directly affords cis-2,3-disubstituted pyrrolidines as single stereoisomers, showcasing the versatility of synthetic methods in modifying complex structures for potential applications in drug discovery and development (Affron et al., 2014).
Pharmacology and Toxicology
The pharmacological and toxicological profiles of related compounds are crucial for understanding their safety and efficacy. For example, a study on N-tert-butyl-alpha-phenylnitrone (PBN) and its derivative N-(Pyridine-4-ylmethylidene)-2-carboxy-tert-butylamine N-oxide (PBNC) explored their ability to modulate the genotoxicity of ethoxyquin, an antioxidant used mainly as a preservative in animal feeds. Such studies are essential for assessing the risks and benefits of chemical compounds, especially those intended for use in medical and food applications (Skolimowski et al., 2010).
Antimicrobial Activity
The exploration of new compounds for antimicrobial activity remains a crucial area of research due to the increasing resistance to existing antibiotics. Studies on various N-substituted derivatives have shown promising antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Desai et al., 2011).
Safety and Hazards
Orientations Futures
The potential applications of this compound could be vast, given its complex structure and the presence of multiple functional groups. It could be of interest in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its synthesis, properties, and potential uses .
Propriétés
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-19-8-4-7-18(12-19)24-14-17(11-20(24)25)22-21(26)23-10-9-15-5-2-3-6-16(15)13-23/h2-8,12,17H,9-11,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPRIJAJYOQQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)
![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)
![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)
![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)
![N-(3-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)propionamide](/img/structure/B2994078.png)


![2-cyclopentyl-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2994083.png)


![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994091.png)
